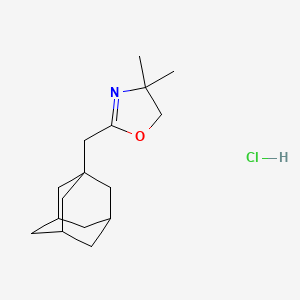
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride, also known as Memantine hydrochloride, is a medication used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that works by blocking the overstimulation of glutamate receptors in the brain.
Mécanisme D'action
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride works by blocking the overstimulation of glutamate receptors in the brain. Glutamate is an important neurotransmitter that is involved in learning and memory. However, in Alzheimer's disease, there is an excess of glutamate which leads to the overstimulation of NMDA receptors and ultimately causes neuronal damage. This compound hydrochloride blocks the overstimulation of these receptors, which helps to protect the neurons from damage.
Biochemical and Physiological Effects:
This compound hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function and memory in Alzheimer's disease patients. Additionally, it has been shown to have neuroprotective effects and can help to prevent neuronal damage. It has also been shown to have anti-inflammatory effects and can help to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride is that it has been extensively studied and has a well-established mechanism of action. Additionally, it has been shown to be safe and well-tolerated in clinical trials. However, one limitation is that it can be difficult to study the effects of this compound hydrochloride in animal models of Alzheimer's disease, as these models do not always accurately reflect the disease in humans.
Orientations Futures
There are a number of future directions for research on 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride. One area of research is the potential use of this compound hydrochloride in combination with other drugs for the treatment of Alzheimer's disease. Additionally, there is ongoing research on the use of this compound hydrochloride for the treatment of other neurological disorders such as Parkinson's disease and multiple sclerosis. Finally, there is ongoing research on the development of new NMDA receptor antagonists that may be more effective than this compound hydrochloride.
Méthodes De Synthèse
The synthesis method of 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride involves the reaction of 1-adamantanecarboxaldehyde with methylamine to form 1-(1-adamantyl) methylamine. This intermediate is then reacted with 2,2-dimethylpropylamine to form 2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole. The hydrochloride salt is then added to form this compound hydrochloride.
Applications De Recherche Scientifique
2-(1-adamantylmethyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole hydrochloride hydrochloride has been extensively studied for its potential therapeutic effects on Alzheimer's disease. It has been shown to improve cognitive function and slow down the progression of the disease. Additionally, it has been studied for its potential use in treating other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propriétés
IUPAC Name |
2-(1-adamantylmethyl)-4,4-dimethyl-5H-1,3-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-15(2)10-18-14(17-15)9-16-6-11-3-12(7-16)5-13(4-11)8-16;/h11-13H,3-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOLTGJSHWLODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)CC23CC4CC(C2)CC(C4)C3)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2-methoxyphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5219507.png)
![3-(2-fluorophenyl)-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219516.png)

![1-[2-(4-methoxyphenyl)ethyl]-6-oxo-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5219543.png)


![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5219572.png)


![4-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-3-methylbenzoic acid](/img/structure/B5219597.png)
![4-chloro-2,6-dimethyl-N-[3-(trifluoromethyl)phenyl]nicotinamide hydrochloride](/img/structure/B5219605.png)
![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![1-[4-(4-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol](/img/structure/B5219614.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5219630.png)